Pantothenic acid, calcium salt, D-

Description

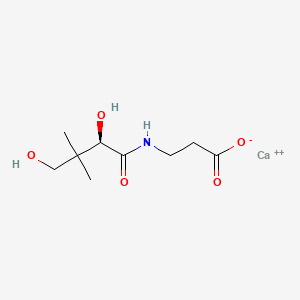

A butyryl-beta-alanine that can also be viewed as pantoic acid complexed with BETA ALANINE. It is incorporated into COENZYME A and protects cells against peroxidative damage by increasing the level of GLUTATHIONE.

Structure

3D Structure of Parent

Properties

CAS No. |

15773-29-2 |

|---|---|

Molecular Formula |

C9H16CaNO5+ |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

InChI |

InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1/t7-;/m0./s1 |

InChI Key |

SXRRAEDIIGNDNU-FJXQXJEOSA-M |

SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Ca+2] |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |

Other CAS No. |

137-08-6 |

Synonyms |

B 5, Vitamin B5, Vitamin Calcium Pantothenate Dexol Pantothenate, Calcium Pantothenate, Zinc Pantothenic Acid Vitamin B 5 Vitamin B5 Zinc Pantothenate |

Origin of Product |

United States |

Historical Context and Foundational Discoveries of D Pantothenic Acid

Identification as an Essential Growth Factor

The initial clues to the existence of pantothenic acid emerged from studies on microbial growth, long before its chemical structure or its role in higher organisms was understood.

The trail leading to the discovery of pantothenic acid began in the early 20th century with investigations into the nutritional requirements of yeast. Scientists observed that certain natural extracts contained a substance that was vital for the robust growth of these microorganisms. In 1931, the American biochemist Roger J. Williams and his colleagues were systematically studying the vitamin B complex and noted that a specific acidic substance was an indispensable growth factor for certain strains of yeast. karger.comoxfordvitality.co.uk Williams later demonstrated in 1933 that this substance, which he named "pantothenic acid," was essential for the growth of Saccharomyces cerevisiae. wikipedia.orgnih.gov The name itself, derived from the Greek word "pantos," meaning "everywhere," was chosen due to its widespread presence in a vast array of plant and animal tissues. oxfordvitality.co.uknih.govfsu.edu

Subsequent research by Esmond E. Snell and others in 1937 further solidified the role of pantothenic acid as a crucial growth factor for various lactic and propionic acid bacteria. karger.com These early studies with microorganisms were pivotal, not only for identifying this essential nutrient but also for developing microbiological assay methods for its detection and quantification in various biological samples. microbiologyresearch.orgacs.org

Table 1: Key Early Investigations on Pantothenic Acid as a Microbial Growth Factor

| Year | Researcher(s) | Key Finding | Organism(s) Studied |

| 1931 | Roger J. Williams | Identified an acidic substance required for yeast growth. karger.comoxfordvitality.co.uk | Yeast |

| 1933 | Roger J. Williams | Named the substance "pantothenic acid" and confirmed its essential role in the growth of Saccharomyces cerevisiae. wikipedia.orgnih.gov | Saccharomyces cerevisiae |

| 1937 | Esmond E. Snell | Observed that a substance with the same properties as pantothenic acid was required for the growth of certain bacteria. karger.com | Lactic and propionic acid bacteria |

Following its discovery as a microbial growth factor, the nutritional significance of pantothenic acid in animals began to be uncovered. In 1939, researchers Elvehjem and Jukes demonstrated that pantothenic acid was a vital nutrient for chickens, preventing a specific form of dermatitis and promoting growth. wikipedia.org This finding was a crucial step in elevating pantothenic acid from a microbial growth factor to a vitamin.

The systematic classification of B vitamins led to pantothenic acid being designated as Vitamin B5. oxfordvitality.co.ukwikipedia.org This inclusion within the B-complex vitamins highlighted its water-soluble nature and its essential role in metabolic processes, similar to other B vitamins like niacin and riboflavin. The chemical synthesis of pantothenic acid was achieved in 1940 by Karl Folkers and his team at Merck and Company, which further facilitated research into its biological functions. karger.com

Discovery of Coenzyme A (CoA) and Acyl Carrier Protein (ACP) and Their Relation to D-Pantothenic Acid

The full significance of D-pantothenic acid in metabolism was revealed through the discovery of the key coenzymes it helps to form: Coenzyme A (CoA) and Acyl Carrier Protein (ACP).

In the 1940s, the German-American biochemist Fritz Lipmann was investigating the process of acetylation in the liver. He, along with Nathan Kaplan, discovered a heat-stable cofactor essential for these reactions. karger.com In 1946, Lipmann named this cofactor Coenzyme A, with the "A" standing for "activation of acetate (B1210297)." karger.comwikipedia.org His groundbreaking work, which demonstrated the central role of CoA in intermediary metabolism, earned him a share of the 1953 Nobel Prize in Physiology or Medicine. karger.com

Subsequent research by Lipmann and others in the early 1950s led to the determination of the chemical structure of Coenzyme A. wikipedia.org It was revealed that pantothenic acid is a central component of this coenzyme, linked to β-mercaptoethylamine and adenosine (B11128) 3',5'-diphosphate. This discovery established the biochemical basis for the essentiality of Vitamin B5; without it, the body cannot synthesize Coenzyme A. wikipedia.orgnih.gov Coenzyme A is now understood to be a critical molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.orgfsu.edu

The second major functional form of pantothenic acid, the Acyl Carrier Protein (ACP), was described in 1964 by Salih J. Wakil and his colleagues. karger.com ACP is a vital component of the fatty acid synthase complex, the multi-enzyme system responsible for building fatty acids. karger.comoregonstate.edu

Similar to Coenzyme A, ACP contains a prosthetic group, 4'-phosphopantetheine (B1211885), which is derived from pantothenic acid. wikipedia.orgoregonstate.edu This 4'-phosphopantetheine arm acts as a flexible tether, carrying the growing fatty acid chain between the various active sites of the fatty acid synthase complex. oregonstate.edu This discovery further broadened the understanding of pantothenic acid's indispensable role, demonstrating its direct involvement in the synthesis of lipids, which are crucial for cell structure and energy storage.

Table 2: Timeline of Key Discoveries Related to CoA and ACP

| Year | Researcher(s) | Discovery | Significance |

| 1946 | Fritz Lipmann & Nathan Kaplan | Discovered and named Coenzyme A (CoA). karger.comwikipedia.org | Identified a key cofactor in acetylation reactions. |

| Early 1950s | Fritz Lipmann & others | Determined the chemical structure of Coenzyme A. wikipedia.org | Revealed that pantothenic acid is a central component of CoA. wikipedia.org |

| 1964 | Salih J. Wakil & colleagues | Described the Acyl Carrier Protein (ACP). karger.com | Identified the second major functional form of pantothenic acid, crucial for fatty acid synthesis. |

Molecular Biochemistry and Metabolic Pathways of D Pantothenic Acid

Central Role of D-Pantothenic Acid as a Precursor to Coenzyme A (CoA) and Acyl Carrier Protein (ACP)

D-Pantothenic acid is the foundational molecule for the synthesis of Coenzyme A, a universal and critical cofactor involved in numerous metabolic pathways. nih.govnih.gov CoA and its derivatives are integral to reactions that generate energy from the breakdown of carbohydrates, fats, and proteins. oregonstate.edu The synthesis of CoA from D-pantothenic acid is a multi-step process that is essential for cellular growth and function. nih.gov

Furthermore, the phosphopantetheine group, which is derived from D-pantothenic acid and is a component of CoA, is also required as a prosthetic group for the activity of Acyl Carrier Protein (ACP). oregonstate.edunih.gov ACP plays a crucial role as a carrier of acyl groups during the synthesis of fatty acids. oregonstate.edu The transfer of the phosphopantetheine moiety from CoA to ACP is essential for the protein's biological function. nih.gov

Enzymatic Cascade for Coenzyme A Biosynthesis from D-Pantothenate

The conversion of D-pantothenic acid into Coenzyme A is a conserved five-step enzymatic pathway that requires ATP and the amino acid cysteine. wikipedia.orgwikipedia.org

The initial and rate-limiting step in CoA biosynthesis is the phosphorylation of pantothenate to 4'-phosphopantothenate. nih.govwikipedia.org This reaction is catalyzed by the enzyme pantothenate kinase (PanK) and requires a molecule of adenosine (B11128) triphosphate (ATP). wikipedia.org The activity of PanK is a key regulatory point in the entire pathway, controlling the intracellular concentration of CoA. wikipedia.orgnih.gov In mammals, PanK activity is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA, which competitively bind to the ATP-binding site. wikipedia.orgnih.gov This regulation ensures that the production of CoA is balanced with the cell's metabolic state. nih.gov

Following phosphorylation, 4'-phosphopantothenate undergoes two sequential reactions catalyzed by a bifunctional enzyme in some organisms. First, the enzyme phosphopantothenoylcysteine synthetase (PPCS) adds a cysteine molecule to 4'-phosphopantothenate, forming 4'-phospho-N-pantothenoylcysteine (PPC). wikipedia.orgnih.gov This step also requires energy in the form of ATP or, in some bacteria, CTP. wikipedia.orgnih.gov Subsequently, the enzyme phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from PPC, yielding 4'-phosphopantetheine (B1211885). wikipedia.orgyeastgenome.orgontosight.ai

In the fourth step, the enzyme phosphopantetheine adenylyltransferase (PPAT) adenylates 4'-phosphopantetheine to produce dephospho-CoA. wikipedia.orgwikipedia.org In mammals, this enzyme and the subsequent one are part of a bifunctional protein. wikipedia.org The final step in the biosynthesis of CoA is the phosphorylation of dephospho-CoA, a reaction catalyzed by dephosphocoenzyme A kinase (DPCK), which utilizes ATP to yield the final product, Coenzyme A. wikipedia.orgnih.gov

Metabolic Functions of Coenzyme A and Acyl Carrier Protein Derived from D-Pantothenic Acid

The products derived from D-pantothenic acid, namely Coenzyme A and Acyl Carrier Protein, are central to cellular metabolism, participating in a wide range of anabolic and catabolic processes. medchemexpress.comwikipedia.org

Coenzyme A plays a critical role in cellular respiration, particularly in the transition from glycolysis to the tricarboxylic acid (TCA) cycle, also known as the citric acid or Krebs cycle. libretexts.orghippocampus.org The product of glycolysis, pyruvate (B1213749), is transported into the mitochondria where it is oxidized by the pyruvate dehydrogenase complex. lumenlearning.comkhanacademy.org In this reaction, a carboxyl group is removed from pyruvate, and the remaining two-carbon acetyl group is attached to Coenzyme A, forming acetyl-CoA. libretexts.orgkhanacademy.org

Acetyl-CoA is a key metabolic intermediate that serves as the primary fuel for the TCA cycle. libretexts.orghippocampus.org It delivers the acetyl group to oxaloacetate, initiating a series of reactions that generate ATP, NADH, and FADH2, the primary molecules of energy currency and electron carriers in the cell. libretexts.orghippocampus.org CoA is also involved in the TCA cycle as part of succinyl-CoA, another important intermediate. oregonstate.edu The regulation of these processes is tightly linked to the availability of CoA and its thioesters. wikipedia.org

Involvement in Fatty Acid Synthesis and Oxidation

D-pantothenic acid is central to the metabolism of fatty acids through its role in the structure of Coenzyme A (CoA) and acyl carrier protein (ACP). wikipedia.orgelsevierpure.com Both CoA and ACP are vital for the synthesis and breakdown of fats. wikipedia.org

Fatty Acid Synthesis (Lipogenesis):

The synthesis of fatty acids is critically dependent on pantothenic acid. The acyl carrier protein (ACP), a key component of the fatty acid synthase complex, requires the 4'-phosphopantetheine moiety, which is derived from pantothenic acid, for its biological activity. eujournal.orgoregonstate.edu This prosthetic group acts as a carrier for the growing fatty acid chain. oregonstate.edu The process begins with acetyl-CoA, which provides the initial two-carbon unit for fatty acid synthesis. creative-proteomics.comcreative-proteomics.com Acetyl-CoA is carboxylated to form malonyl-CoA, the building block for fatty acid elongation. creative-proteomics.com In the presence of excess glucose, CoA is utilized in the cytosol for fatty acid synthesis, a process regulated by enzymes like acetyl-CoA carboxylase. wikipedia.org

Fatty Acid Oxidation (Beta-Oxidation):

In the catabolism of fatty acids, CoA is essential for the activation of fatty acids in the cytoplasm, converting them into acyl-CoA. creative-proteomics.com This activation is a prerequisite for their transport into the mitochondria, where beta-oxidation occurs. creative-proteomics.comwikipedia.org Inside the mitochondria, acyl-CoA undergoes a cyclical series of four reactions—oxidation, hydration, oxidation, and thiolysis—that sequentially shorten the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA. creative-proteomics.comwikipedia.org This acetyl-CoA then enters the citric acid cycle for energy production. wikipedia.orgsigmaaldrich.com The transport of fatty acyl-CoA into the mitochondria is a regulated step, facilitated by carnitine palmitoyltransferase I (CPT1). creative-proteomics.comportlandpress.com

Table 1: Key Molecules in Fatty Acid Metabolism Derived from D-Pantothenic Acid

| Molecule | Precursor | Key Function | Metabolic Pathway |

|---|---|---|---|

| Coenzyme A (CoA) | D-Pantothenic Acid | Activation of fatty acids | Fatty Acid Oxidation |

| Acetyl-CoA | CoA, Fatty Acids | Enters Citric Acid Cycle; building block for synthesis | Fatty Acid Oxidation & Synthesis |

| Malonyl-CoA | Acetyl-CoA | Elongation of fatty acid chain | Fatty Acid Synthesis |

| Acyl Carrier Protein (ACP) | D-Pantothenic Acid | Carrier of growing fatty acid chain | Fatty Acid Synthesis |

Participation in Amino Acid Metabolism

The metabolic pathways of several amino acids are intricately linked to D-pantothenic acid through its derivative, Coenzyme A. CoA and its thioesters, such as acetyl-CoA and succinyl-CoA, are crucial intermediates in the catabolism of various amino acids. wikipedia.orgwikipedia.org For instance, the breakdown of ketogenic amino acids like leucine, isoleucine, and valine leads to the production of acetyl-CoA or other acyl-CoA derivatives that can be used for energy production or fatty acid synthesis. wikipedia.orgnih.gov

Specifically, these branched-chain amino acids are first transaminated to their respective α-ketoacids. These α-ketoacids then undergo oxidative decarboxylation, a reaction catalyzed by a dehydrogenase complex, to form acyl-CoA derivatives like isovaleryl-CoA. wikipedia.orgnih.gov Furthermore, CoA is required for the metabolism of a wide variety of organic acids that arise from the catabolic pathways of amino acids. elsevierpure.com The synthesis of CoA itself requires the amino acid cysteine, which provides the crucial sulfhydryl group. wikipedia.orgyoutube.com

Contributions to Biosynthesis of Complex Molecules (e.g., Cholesterol, Steroid Hormones, Neurotransmitters)

D-pantothenic acid, as a constituent of Coenzyme A, is a vital precursor for the biosynthesis of a multitude of complex and physiologically critical molecules.

Cholesterol and Steroid Hormones:

The synthesis of cholesterol begins with acetyl-CoA. wikipedia.orglibretexts.org The enzyme HMG-CoA reductase, a key regulatory point in cholesterol biosynthesis, acts on HMG-CoA, which is formed from acetyl-CoA. libretexts.org Cholesterol, in turn, serves as the foundational molecule for the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones (androgens, estrogens, and progestins). oregonstate.edunih.govnih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, a reaction that precedes the formation of all other steroid hormones. nih.gov

Neurotransmitters:

The synthesis of the neurotransmitter acetylcholine (B1216132) is directly dependent on acetyl-CoA. oregonstate.educonsensus.app Acetyl-CoA provides the acetyl group that is transferred to choline (B1196258), a reaction catalyzed by choline acetyltransferase. This process is fundamental for nerve impulse transmission in both the central and peripheral nervous systems. oregonstate.edu

Table 2: Biosynthetic Products Requiring D-Pantothenic Acid-Derived Coenzyme A

| Product | Precursor Molecule | Biological Significance |

|---|---|---|

| Cholesterol | Acetyl-CoA | Component of cell membranes; precursor to steroid hormones and vitamin D |

| Steroid Hormones | Cholesterol | Regulation of metabolism, inflammation, immune functions, and sexual characteristics |

| Acetylcholine | Acetyl-CoA, Choline | Neurotransmitter involved in memory, muscle control, and other nervous system functions |

| Heme | Succinyl-CoA | Component of hemoglobin, essential for oxygen transport |

Acylation and Acetylation Mechanisms in Cellular Processes

Coenzyme A and its primary thioester, acetyl-CoA, are central to acylation and acetylation reactions, which are critical post-translational modifications that regulate the function of numerous proteins. wikipedia.orgimrpress.com

Acetylation:

Acetyl-CoA serves as the universal donor of acetyl groups for the acetylation of proteins, a process catalyzed by acetyltransferases. wikipedia.org This modification involves the addition of an acetyl group to specific amino acid residues, most commonly the epsilon-amino group of lysine. nih.gov Protein acetylation can alter the protein's charge, conformation, and function. oregonstate.edu A well-studied example is the acetylation of histones, which plays a crucial role in regulating gene expression by altering chromatin structure. oregonstate.educreative-proteomics.com Acetylation also affects cell growth, mitosis, and apoptosis. wikipedia.org

Acylation:

More broadly, CoA and its various acyl-CoA derivatives are involved in the acylation of proteins, where different acyl groups (such as succinyl, malonyl, and propionyl) are transferred to proteins. imrpress.comnih.gov These modifications are increasingly recognized as important regulatory mechanisms in metabolism and cell signaling. imrpress.comimrpress.com Acylation can modulate enzyme activity, protein stability, and subcellular localization. researchgate.net

Non-metabolic Roles and Protein CoAlation

Beyond its well-established metabolic functions, Coenzyme A has been shown to have non-metabolic roles, particularly in cellular redox regulation through a process known as protein CoAlation. nih.govnih.gov

Protein CoAlation:

Protein CoAlation is the covalent attachment of a CoA molecule to a cysteine residue of a protein via a disulfide bond. nih.gov This post-translational modification is induced in response to oxidative and metabolic stress. nih.govnih.gov It is a reversible process that can protect reactive cysteine residues from irreversible oxidation. nih.govnih.gov By modifying key cellular enzymes, CoAlation can modulate their activity. nih.gov For example, the CoAlation of glyceraldehyde-3-phosphate dehydrogenase has been shown to inhibit its enzymatic activity and protect a catalytic cysteine from overoxidation. nih.gov This novel function suggests that CoA can act as a low-molecular-weight antioxidant, contributing to cellular defense mechanisms against oxidative stress. nih.gov The addition of the bulky and charged CoA molecule can also influence protein stability and create unique binding motifs for molecular interactions. researchgate.net

Cellular and Organismal Metabolism and Homeostasis of D Pantothenic Acid

Absorption and Bioavailability of D-Pantothenic Acid and its Conjugates

In the diet, pantothenic acid is predominantly found not as the free acid, but in conjugated forms, primarily as Coenzyme A (CoA) and acyl carrier protein (ACP). wikipedia.orglibretexts.org For the body to utilize this vitamin, these complex forms must first be broken down into free pantothenic acid, which can then be absorbed by intestinal cells. libretexts.org

The initial step in the assimilation of dietary pantothenate involves the enzymatic hydrolysis of CoA and ACP within the intestinal lumen. This process is a sequential cascade of enzymatic reactions. Intestinal enzymes, including pyrophosphatases and phosphatases, act on CoA and ACP to yield 4'-phosphopantetheine (B1211885). wikipedia.orglibretexts.orgnih.gov This intermediate is then dephosphorylated to form pantetheine (B1680023). wikipedia.orglibretexts.org Finally, the enzyme pantetheinase, present in the intestine, hydrolyzes pantetheine to release free pantothenic acid. wikipedia.orglibretexts.orgnih.gov This multi-step enzymatic process is crucial for liberating pantothenic acid for subsequent absorption.

Table 1: Enzymatic Digestion of Dietary Pantothenate Conjugates

| Conjugated Form | Intermediate(s) | Final Product for Absorption | Key Enzymes |

| Coenzyme A (CoA) | Dephospho-CoA, 4'-Phosphopantetheine, Pantetheine | D-Pantothenic Acid | Pyrophosphatases, Phosphatases, Pantetheinase |

| Acyl Carrier Protein (ACP) | 4'-Phosphopantetheine, Pantetheine | D-Pantothenic Acid | Peptidases, Phosphatases, Pantetheinase |

| Phosphopantetheine | Pantetheine | D-Pantothenic Acid | Phosphatases, Pantetheinase |

Once liberated, free pantothenic acid is absorbed by intestinal cells primarily through a specific, saturable, sodium-dependent active transport system. wikipedia.orglibretexts.org This active transport mechanism ensures efficient uptake at low dietary concentrations. However, at higher intake levels, when the active transport system becomes saturated, passive diffusion also contributes to the absorption of pantothenic acid. wikipedia.orglibretexts.orgpatsnap.com

Intracellular Dynamics and Compartmentalization of D-Pantothenic Acid Metabolism

Within the cell, the conversion of pantothenic acid to CoA is a five-step enzymatic pathway that occurs in both the cytosol and mitochondria, highlighting the compartmentalization of its metabolism. reactome.orgslideshare.net This separation allows for specialized regulation and function of CoA pools within different cellular organelles.

A key feature of intracellular pantothenate metabolism is the mitochondrial localization of pantothenate kinase 2 (PanK2). nih.govoup.comfrontiersin.org PanK2 is one of four human pantothenate kinase isoforms and is uniquely targeted to the mitochondria. nih.govoup.com This enzyme catalyzes the first and rate-limiting step in CoA biosynthesis: the phosphorylation of pantothenic acid to 4'-phosphopantothenate. oup.comnih.gov

The localization of PanK2 within the mitochondria is critical for regulating CoA synthesis in response to the organelle's metabolic demands. frontiersin.orgnih.gov For instance, PanK2 activity is influenced by molecules involved in mitochondrial fatty acid oxidation. nih.gov The existence of a mitochondrial isoform of PanK2 suggests the presence of a complete intramitochondrial pathway for the de novo synthesis of CoA, underscoring the mitochondrion's central role in energy metabolism. oup.com

While PanK2 resides in the mitochondria, other enzymes of the CoA biosynthetic pathway are located in the cytosol. reactome.org The synthesis of CoA is a multi-step process that begins with the phosphorylation of pantothenic acid and involves the addition of cysteine and the expenditure of ATP. wikipedia.org The final two steps of the pathway in mammals are catalyzed by a bifunctional enzyme, Coenzyme A synthase (COASY). researchgate.netwikipedia.org

The cytosolic pool of CoA is crucial for numerous metabolic pathways, including fatty acid synthesis. oregonstate.eduresearchgate.net The synthesis of cytosolic acetyl-CoA, a key building block for fatty acids, can occur through several pathways, including the action of ATP-citrate lyase which cleaves citrate (B86180) to generate acetyl-CoA and oxaloacetate. researchgate.net This highlights the intricate connection between pantothenate metabolism and major anabolic and catabolic processes within the cell.

Table 2: Key Enzymes in Coenzyme A Biosynthesis

| Enzyme | Location | Function |

| Pantothenate Kinase (PanK1, PanK3) | Cytosol | Phosphorylates pantothenic acid. nih.gov |

| Pantothenate Kinase 2 (PanK2) | Mitochondria | Phosphorylates pantothenic acid; rate-limiting step. nih.govoup.com |

| Phosphopantothenoylcysteine Synthetase (PPCS) | Cytosol | Adds cysteine to 4'-phosphopantothenate. nih.gov |

| Phosphopantothenoylcysteine Decarboxylase (PPCDC) | Cytosol | Decarboxylates 4'-phospho-N-pantothenoylcysteine. nih.gov |

| Coenzyme A Synthase (COASY) | Cytosol | Catalyzes the final two steps to form CoA. researchgate.netwikipedia.org |

Regulation of Coenzyme A and Pantothenate Homeostasis

The intracellular levels of CoA and its precursors are tightly regulated to meet the metabolic needs of the cell without wasteful overproduction. This regulation occurs primarily through feedback inhibition of the key synthetic enzymes.

Pantothenate kinase, the enzyme catalyzing the first committed step in CoA biosynthesis, is a major point of regulation. nih.gov This enzyme is strongly inhibited by the end-products of the pathway, namely CoA and its thioesters like acetyl-CoA. nih.govnih.gov This product inhibition acts as a sensitive feedback mechanism; when CoA levels are high, the synthesis of more CoA is downregulated. wikipedia.orgwikipedia.org

The different isoforms of pantothenate kinase exhibit distinct regulatory properties, allowing for nuanced control of CoA synthesis in different cellular compartments and in response to various metabolic signals. nih.gov For example, the inhibition of the mitochondrial PanK2 by acetyl-CoA is so potent that its activity in the presence of physiological CoA concentrations is thought to be dependent on activators like palmitoylcarnitine, which signals an increased demand for CoA for fatty acid oxidation. nih.gov This interplay of inhibitors and activators ensures that CoA synthesis is finely tuned to the cell's energetic and metabolic state.

Feedback Inhibition by End-Products and Derivatives (e.g., CoA, Acetyl-CoA)

The primary mechanism for regulating the synthesis of CoA from pantothenic acid is feedback inhibition exerted by the end-products of the pathway, namely CoA and its thioesters, such as acetyl-CoA. nih.govnih.gov This inhibition targets pantothenate kinase (PanK), the enzyme that initiates the biosynthetic cascade. wikipedia.orgnih.gov

In mammalian cells, acetyl-CoA is a potent feedback inhibitor of all PanK isoforms. nih.govnih.gov This inhibition is competitive with respect to ATP, meaning acetyl-CoA binds to the ATP-binding site on the enzyme, preventing ATP from binding and thus halting the phosphorylation of pantothenate. nih.govnih.gov The various mammalian PanK isoforms exhibit different sensitivities to this inhibition. For instance, PanK1 isoforms are the least sensitive, while PanK2 and PanK3 are more potently inhibited by acetyl-CoA. nih.govsemanticscholar.org This differential sensitivity allows for tissue-specific regulation of CoA biosynthesis. semanticscholar.org

In some organisms, such as Escherichia coli, nonesterified CoA (CoASH) is an even more potent inhibitor of PanK than acetyl-CoA. nih.govnih.gov Studies have shown that CoASH can be five times more effective than acetyl-CoA at inhibiting PanK activity in vitro. nih.gov This highlights that the regulation of CoA biosynthesis is responsive not just to the pool of acetylated CoA, which reflects the cell's metabolic activity, but also to the level of free CoA. nih.govnih.gov The inhibition by both CoA and its thioesters ensures that the production of CoA is tightly coupled to the cell's energy state and metabolic needs. nih.govnih.gov

The table below summarizes the key molecules involved in the feedback inhibition of pantothenate kinase.

| Inhibitor | Target Enzyme | Mechanism of Inhibition | Significance |

| Acetyl-CoA | Pantothenate Kinase (PanK) | Competitive with ATP nih.govnih.gov | Primary regulator in mammals, links CoA synthesis to cellular energy status. nih.govsemanticscholar.org |

| Coenzyme A (CoA) | Pantothenate Kinase (PanK) | Competitive with ATP, potent inhibitor in bacteria nih.govnih.gov | Directly signals the sufficiency of the end-product pool. nih.govnih.gov |

| Other Acyl-CoAs | Pantothenate Kinase (PanK) | Feedback Inhibition | Reflects the status of various metabolic pathways, including fatty acid metabolism. nih.govwikipedia.org |

Allosteric Regulation and Enzyme Modulation

The feedback inhibition of pantothenate kinase by acetyl-CoA is a classic example of allosteric regulation. Acetyl-CoA binds to a site on the PanK enzyme that is distinct from the pantothenate-binding site, inducing a conformational change that reduces the enzyme's affinity for ATP. nih.govnih.gov Structural studies of human PanK3 have revealed the precise molecular movements involved in this regulation. nih.govnih.gov

PanK exists as a dimer, and the binding of acetyl-CoA stabilizes an "open," inactive conformation of the enzyme. nih.govsemanticscholar.org In this state, the nucleotide-binding domain is rotated in a way that it cannot effectively bind ATP. Conversely, when ATP binds, it stabilizes a "closed," active conformation, which facilitates the binding of pantothenate and subsequent catalysis. nih.govnih.gov A key feature of this regulation is its high cooperativity, meaning that the binding of a regulatory molecule to one subunit of the dimer influences the conformation and activity of the other subunit. nih.gov This ensures that both active sites of the dimeric enzyme switch between the "on" and "off" states in a coordinated manner, allowing for a more sensitive and switch-like response to changes in intracellular concentrations of ATP and acetyl-CoA. semanticscholar.orgnih.gov

Furthermore, the activity of certain PanK isoforms is modulated by other molecules. For example, PanK2 and PanK3 can be activated by long-chain acyl-carnitines. wikipedia.orgplos.org These molecules can antagonize the inhibition caused by acetyl-CoA, effectively reactivating the enzyme. semanticscholar.orgwikipedia.org This is particularly relevant under conditions of high fatty acid oxidation, where acyl-carnitine levels rise, signaling a need for more CoA to transport and metabolize these fatty acids. wikipedia.org

The following table details the conformational states of Pantothenate Kinase 3 (PANK3) under the influence of different ligands.

| Ligand Bound | Enzyme Conformation | Activity State | Regulatory Implication |

| Acetyl-CoA | Open | Inactive | Halts CoA synthesis when acetyl-CoA levels are high. nih.govsemanticscholar.org |

| ATP | Closed | Active | Promotes CoA synthesis when cellular energy (ATP) is available. nih.govnih.gov |

| Acyl-carnitines | Active | Active | Overrides acetyl-CoA inhibition, signaling high fatty acid load. wikipedia.orgplos.org |

Influence of Nutrient Availability and Cellular Stress on Regulatory Mechanisms

For example, the type of carbon source available to cells can alter the intracellular ratio of CoASH to acetyl-CoA. In E. coli, shifting from glucose to acetate (B1210297) as the primary carbon source leads to an increase in the CoASH:acetyl-CoA ratio, which is associated with a selective inhibition of pantothenate phosphorylation. nih.govnih.gov This demonstrates how the cell adjusts the rate of CoA production based on the metabolic pathways that are active. When glucose is abundant, acetyl-CoA levels are high to support processes like the citric acid cycle and fatty acid synthesis, and this excess acetyl-CoA provides feedback to curb further CoA production. wikipedia.org During periods of cell starvation, CoA is synthesized to facilitate the transport and oxidation of fatty acids for energy. wikipedia.org

Cellular stress, particularly oxidative stress, also significantly influences CoA homeostasis. nih.govnih.gov CoA itself has an antioxidant function through a process called protein CoAlation, where it forms a disulfide bond with cysteine residues on proteins, protecting them from irreversible oxidation. wikipedia.orgnih.gov In response to oxidative stress, such as exposure to hydrogen peroxide, cells can increase the assembly of the CoA biosynthetic enzymes. nih.gov This suggests a mechanism where the cell ramps up its capacity to produce CoA to combat oxidative damage. nih.govnih.gov Furthermore, conditions of oxidative stress can lead to a redirection of metabolic flux from glycolysis to the pentose (B10789219) phosphate (B84403) pathway to generate more NADPH, the reducing power needed for many antioxidant systems. nih.gov This metabolic shift is interconnected with CoA metabolism, as CoA and acetyl-CoA are central regulators of carbon flux. wikipedia.org

Research in various organisms has shown that defects in CoA biosynthesis can lead to increased sensitivity to oxidative stress, highlighting the critical role of this pathway in cellular defense. nih.gov

The table below outlines the influence of different cellular states on the regulation of CoA biosynthesis.

| Cellular State | Effect on CoA Regulators | Impact on CoA Biosynthesis |

| High Glucose Availability | Increased Acetyl-CoA levels wikipedia.org | Inhibition of PanK, decreased CoA synthesis wikipedia.orgwikipedia.org |

| Nutrient Starvation / Acetate Metabolism | Increased CoASH:Acetyl-CoA ratio nih.govnih.gov | Inhibition of PanK, adjustment of CoA pool nih.govwikipedia.org |

| Oxidative Stress | Increased assembly of biosynthetic enzymes nih.gov | Increased capacity for CoA synthesis to support antioxidant defense nih.govnih.gov |

Genetic and Genomic Underpinnings of D Pantothenic Acid Metabolism

Gene Identification and Functional Characterization of Biosynthetic Enzymes

The biosynthesis of coenzyme A from D-pantothenic acid is a multi-step enzymatic process, with each step catalyzed by a specific enzyme encoded by a corresponding gene. The identification and functional understanding of these genes are crucial for comprehending the mechanics of CoA synthesis.

Genes Encoding Pantothenate Kinases (PANK1, PANK2, PANK3, PANK4, coaA, coaX)

Pantothenate kinases (PanK) catalyze the first and rate-limiting step in the CoA biosynthetic pathway: the phosphorylation of pantothenate to 4'-phosphopantothenate. wikipedia.orgwikipedia.orgoup.com In mammals, including humans, there are four known active PanK isoforms encoded by three distinct genes: PANK1, PANK2, and PANK3. nih.gov A fourth gene, PANK4, is considered a pseudo-pantothenate kinase in amniotes due to mutations in key catalytic residues. nih.gov

The PANK1 gene gives rise to two isoforms, PanK1α and PanK1β, through alternative splicing. nih.govnih.gov PanK1α is found exclusively in the nucleus, while PanK1β is located in the cytosol. nih.gov The PANK2 gene encodes the PanK2 isoform, which is primarily localized to the mitochondrial intermembrane space but has also been detected in the nucleus. nih.govmedlineplus.gov The PANK3 gene encodes the cytosolic PanK3 isoform. nih.gov These isoforms exhibit different sensitivities to feedback inhibition by acetyl-CoA, a key regulatory mechanism. PanK1β is the least sensitive, while PanK2 and PanK3 are more potently inhibited. nih.gov

In bacteria, the pantothenate kinase genes are designated as coaA and coaX. nih.govuniprot.org coaA encodes a Type I PanK, which is subject to regulation by CoA and its thioesters. nih.gov coaX encodes a Type III PanK, which is not regulated by CoA but requires a monovalent cation for its activity. nih.gov Some bacteria, like Bacillus subtilis, possess both coaA and coaX genes, indicating a dual system for pantothenate phosphorylation. nih.gov

Table 1: Human and Bacterial Pantothenate Kinase Genes

| Gene Name | Organism | Encoded Protein | Cellular Localization | Key Functional Characteristics |

| PANK1 | Human | PanK1α, PanK1β | Nucleus (PanK1α), Cytosol (PanK1β) | Arise from alternative splicing; PanK1β is least sensitive to acetyl-CoA inhibition. nih.govnih.gov |

| PANK2 | Human | PanK2 | Mitochondria, Nucleus | Mutations cause Pantothenate Kinase-Associated Neurodegeneration (PKAN). nih.govmedlineplus.gov |

| PANK3 | Human | PanK3 | Cytosol | Highly sensitive to acetyl-CoA inhibition. nih.gov |

| PANK4 | Human | PANK4 | - | Considered a pseudo-pantothenate kinase in amniotes. nih.gov |

| coaA | Bacteria (e.g., E. coli) | Type I PanK | Cytoplasm | Regulated by feedback inhibition from CoA and its thioesters. nih.govuniprot.org |

| coaX | Bacteria (e.g., B. subtilis) | Type III PanK | Cytoplasm | Not regulated by CoA; requires a monovalent cation. nih.gov |

Genes for Subsequent Enzymes in the Coenzyme A Pathway

Following the initial phosphorylation by PanK, the synthesis of CoA proceeds through four additional enzymatic steps. wikipedia.orgnih.govfrontiersin.org These enzymes are encoded by a distinct set of genes:

Phosphopantothenoylcysteine Synthetase (PPCS): This enzyme, encoded by the PPCS gene, catalyzes the condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine. nih.govfrontiersin.org

Phosphopantothenoylcysteine Decarboxylase (PPCDC): The PPCDC gene provides the instructions for this enzyme, which decarboxylates 4'-phospho-N-pantothenoylcysteine to produce 4'-phosphopantetheine (B1211885). nih.govfrontiersin.org

CoA Synthase (COASY): In humans, the final two steps of the pathway are carried out by a bifunctional enzyme called CoA synthase, encoded by the COASY gene. nih.gov This enzyme possesses two distinct domains:

Phosphopantetheine Adenylyltransferase (PPAT): This domain catalyzes the adenylation of 4'-phosphopantetheine to form dephospho-CoA. nih.gov

Dephospho-CoA Kinase (DPCK): This domain phosphorylates dephospho-CoA to generate the final product, coenzyme A. nih.gov

In some organisms, such as the yeast Saccharomyces cerevisiae, the PPAT and DPCK activities are catalyzed by two separate enzymes encoded by the CAB4 and CAB5 genes, respectively. nih.gov

Genetic Regulation of Pantothenate and Coenzyme A Homeostasis

The maintenance of appropriate intracellular levels of pantothenate and CoA is critical for normal cellular function. This homeostasis is achieved through intricate regulatory mechanisms that operate at the genetic, transcriptional, and translational levels, as well as through the modulation of enzyme activity by signaling pathways.

Transcriptional and Translational Control Mechanisms

The expression of the genes involved in CoA biosynthesis is subject to regulation. For instance, studies in mice have shown that the expression of Pank1 isoforms can vary between tissues, with mPanK1alpha being highly expressed in the heart and kidney, and mPanK1beta being predominant in the liver and kidney. nih.gov This tissue-specific expression suggests transcriptional control mechanisms that tailor CoA synthesis to the metabolic needs of different organs.

Feedback inhibition by CoA and its thioesters, particularly acetyl-CoA, is a primary mechanism for controlling the activity of mammalian PanK enzymes. nih.govnih.gov This allosteric regulation directly impacts the rate of the entire CoA biosynthetic pathway. nih.gov In bacteria like E. coli, feedback inhibition of CoaA is also a key control point, and mutations that render the enzyme resistant to this inhibition lead to significantly higher intracellular CoA levels. nih.gov

Signal Transduction Pathways Modulating Enzyme Activity

Cellular signaling pathways play a crucial role in modulating the activity of enzymes in the CoA biosynthesis pathway in response to the cell's energy status and environmental cues. The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) are two key signaling molecules that are central to the regulation of cellular metabolism and have been shown to influence CoA homeostasis. frontiersin.orgresearchgate.netnih.gov

AMPK, which is activated during times of energy stress, can influence transcriptional regulation through the post-translational modification of transcription factors and histones. frontiersin.orgresearchgate.net Both AMPK and mTOR can relocalize to the nucleus and affect histone marks, thereby altering gene expression related to metabolic processes. frontiersin.org The interplay between these pathways helps to integrate signals related to nutrient availability, growth factors, and stress to control metabolic processes, including the synthesis and utilization of CoA. nih.govnih.gov For example, changes in AMPK activity can modulate the levels of acetyl-CoA, a key feedback inhibitor of PanK enzymes. researchgate.net

Inherited Disorders and Genetic Perturbations of D-Pantothenic Acid Metabolism

Mutations in the genes encoding the enzymes of the CoA biosynthetic pathway can lead to a group of rare, inherited metabolic disorders. These conditions highlight the critical importance of this pathway for human health, particularly for the nervous system and heart.

The most well-known of these disorders is Pantothenate Kinase-Associated Neurodegeneration (PKAN) , which is caused by autosomal recessive mutations in the PANK2 gene. nih.govwikipedia.orgyoutube.commedscape.com PKAN is a form of neurodegeneration with brain iron accumulation (NBIA) and is characterized by progressive movement disorders such as dystonia and parkinsonism, as well as dementia. wikipedia.orgorpha.net Over 100 different mutations in the PANK2 gene have been identified in individuals with PKAN. medlineplus.govnih.gov The severity of the disease often correlates with the nature of the mutation; mutations that lead to a complete loss of functional PanK2 enzyme are typically associated with a more severe, early-onset form of the disease. medlineplus.govnih.gov In contrast, mutations that result in an unstable enzyme or one with some residual activity are often linked to a later-onset, atypical form of PKAN. medlineplus.gov

Mutations in other genes of the CoA pathway also lead to distinct clinical phenotypes:

COASY Protein-Associated Neurodegeneration (CoPAN): Caused by mutations in the COASY gene, this is another form of NBIA. nih.gov

Dilated Cardiomyopathy: Pathogenic variants in the PPCS and PPCDC genes have been linked to autosomal recessive dilated cardiomyopathy, a condition affecting the heart muscle. researchgate.net

These inherited disorders underscore the tissue-specific roles and critical functions of the enzymes in the CoA biosynthetic pathway. While mutations in PANK2 and COASY primarily manifest as neurological disorders, defects in PPCS and PPCDC predominantly affect the heart. researchgate.net

Table 2: Inherited Disorders of D-Pantothenic Acid Metabolism

| Disorder | Affected Gene | Inheritance Pattern | Primary Clinical Features | Reference |

| Pantothenate Kinase-Associated Neurodegeneration (PKAN) | PANK2 | Autosomal Recessive | Progressive dystonia, parkinsonism, dementia, brain iron accumulation. nih.govwikipedia.orgyoutube.com | nih.govwikipedia.orgyoutube.com |

| COASY Protein-Associated Neurodegeneration (CoPAN) | COASY | Autosomal Recessive | Neurodegeneration with brain iron accumulation. nih.gov | nih.gov |

| Dilated Cardiomyopathy | PPCS, PPCDC | Autosomal Recessive | Disease of the heart muscle. researchgate.net | researchgate.net |

| Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) | ACADM | Autosomal Recessive | Hypoglycemia, lethargy, vomiting. wikipedia.orgmedlineplus.gov | wikipedia.orgmedlineplus.gov |

Pantothenate Kinase-Associated Neurodegeneration (PKAN) as a Model for PANK2 Dysfunction

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, inherited neurodegenerative disorder that serves as a primary model for understanding the consequences of PANK2 gene dysfunction. medscape.comnih.gov Formerly known as Hallervorden-Spatz syndrome, PKAN is characterized by progressive extrapyramidal dysfunction, including dystonia, rigidity, and choreoathetosis, along with dementia. medscape.comnih.govwikipedia.org A hallmark of the disease is the accumulation of iron in specific regions of the brain, particularly the basal ganglia. medscape.comnih.gov

PKAN is caused by mutations in the PANK2 gene, which is located on chromosome 20. medscape.com This gene provides the instructions for producing the enzyme pantothenate kinase 2. medlineplus.govmedlineplus.gov The inheritance pattern of PKAN is autosomal recessive, meaning an individual must inherit two copies of the mutated gene, one from each parent, to be affected. wikipedia.orgnih.gov

The clinical presentation of PKAN can be categorized into classic and atypical forms, which exist on a spectrum. nih.govorpha.net

Classic PKAN typically manifests in early childhood, often before the age of six, and is characterized by a rapid progression of symptoms. orpha.netnih.gov Individuals with classic PKAN often experience dystonia and dysarthria as early symptoms. nih.gov

Atypical PKAN has a later onset, usually after the age of ten, and progresses more slowly. nih.govorpha.net Prominent speech defects and psychiatric disturbances are more common in the atypical form. nih.gov

A characteristic radiological finding in many individuals with PKAN is the "eye-of-the-tiger" sign observed on magnetic resonance imaging (MRI) scans of the brain. medlineplus.govyoutube.com This sign indicates iron accumulation in the globus pallidus. youtube.com

The study of PKAN provides a crucial window into the vital role of the PANK2 enzyme in human health. The debilitating neurological symptoms and specific brain abnormalities associated with PKAN underscore the critical function of PANK2 in normal neurological processes.

Mechanistic Links Between Genetic Mutations and Metabolic Dysregulation

The genetic basis of Pantothenate Kinase-Associated Neurodegeneration (PKAN) lies in mutations within the PANK2 gene. medlineplus.gov This gene encodes pantothenate kinase 2, an enzyme localized within the mitochondria, the cell's energy-producing centers. medlineplus.govmedlineplus.gov PANK2 plays a crucial, rate-limiting role in the biosynthesis of coenzyme A (CoA) from vitamin B5 (pantothenate). wikipedia.orgwikipedia.orggenecards.org

Mutations in the PANK2 gene disrupt this essential metabolic pathway. medlineplus.gov These mutations can lead to the production of an abnormal, non-functional, or unstable PANK2 enzyme, or prevent its production altogether. medlineplus.govmedlineplus.gov The severity of the mutation often correlates with the clinical phenotype. For instance, mutations that result in a complete loss of functional PANK2 are typically associated with the more severe, classic form of PKAN, while mutations that allow for some residual enzyme activity are often linked to the atypical form. medlineplus.govtermedia.pl Over 100 different mutations in the PANK2 gene have been identified in individuals with PKAN. medlineplus.gov

The deficiency of functional PANK2 enzyme leads to a cascade of metabolic consequences:

Impaired Coenzyme A Synthesis: The primary consequence of PANK2 dysfunction is the disruption of CoA synthesis. medlineplus.govnih.gov CoA is a vital molecule involved in numerous metabolic processes, including the citric acid cycle for energy production, fatty acid metabolism, and the synthesis of various essential compounds. nih.govnih.gov

Mitochondrial Dysfunction: Given PANK2's mitochondrial location, its deficiency directly impacts mitochondrial function. medlineplus.govnih.gov Studies have shown that mutations in PANK2 can lead to a decreased mitochondrial membrane potential, a key indicator of mitochondrial health. nih.govfrontiersin.org This impairment in the cell's energy powerhouses can contribute to the neurodegenerative process.

Altered Lipid Metabolism: CoA is essential for the synthesis and breakdown of lipids. nih.gov Consequently, PANK2 mutations can lead to dysregulation of lipid metabolism, including defects in bile acid conjugation and triglyceride synthesis. nih.govnih.gov

Potential for Oxidative Stress: The accumulation of certain compounds due to the metabolic block, coupled with mitochondrial dysfunction, can increase oxidative stress within the cells. nih.gov This cellular stress can further contribute to neuronal damage.

Iron Accumulation: A key pathological feature of PKAN is the buildup of iron in the brain. nih.gov While the precise mechanism linking PANK2 deficiency to iron accumulation is not fully understood, it is hypothesized that the disruption of CoA metabolism and subsequent mitochondrial dysfunction may interfere with normal iron homeostasis. nih.gov One theory suggests that the accumulation of cysteine-containing compounds, due to the metabolic block, may chelate iron in the globus pallidus, leading to its accumulation and subsequent free radical generation. medscape.com

The following table summarizes the key mechanistic links between PANK2 gene mutations and the resulting metabolic dysregulation in PKAN:

| Genetic Defect | Cellular Consequence | Metabolic Dysregulation | Pathophysiological Outcome |

| Mutations in the PANK2 gene | Deficiency of functional pantothenate kinase 2 enzyme in mitochondria | Impaired conversion of pantothenate to 4'-phosphopantothenate, the first and rate-limiting step in CoA biosynthesis. genecards.orgjneurosci.org | Reduced levels of Coenzyme A. nih.gov |

| Reduced Coenzyme A levels | Disruption of numerous CoA-dependent metabolic pathways | Impaired energy production (citric acid cycle), altered fatty acid and lipid metabolism, and potential disruption of other biosynthetic pathways. nih.govnih.gov | Mitochondrial dysfunction, cellular stress, and neurodegeneration. termedia.plnih.gov |

| Disrupted cellular metabolism | Accumulation of upstream metabolites and potential for oxidative stress | Increased levels of pantothenate in some cases and accumulation of cysteine-containing compounds. medscape.comnih.gov | Iron accumulation in the basal ganglia and neuronal damage. medscape.comnih.gov |

Advanced Analytical Methodologies for D Pantothenic Acid Research

Spectrophotometric and Chromatographic Techniques for Quantification

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, DAD, Fluorescence)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of pantothenic acid. researchgate.net The separation of pantothenic acid is typically achieved using a reversed-phase column, such as a C8 or C18 column. researchgate.netresearchgate.net

Different detectors can be employed with HPLC for the quantification of pantothenic acid:

UV and Diode Array Detectors (DAD): Pantothenic acid can be detected using a UV detector, often at a wavelength of around 200 nm. nih.govresearchgate.net A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment. nih.gov However, pantothenic acid itself does not possess a strong UV-sensitive chromophore, which can limit the sensitivity of these methods, especially in complex samples. nih.gov

Fluorescence Detectors: To enhance sensitivity and selectivity, fluorescence detection can be utilized. researchgate.net This often requires a derivatization step, either pre-column or post-column, to convert the non-fluorescent pantothenic acid into a fluorescent derivative. nih.govnih.gov For instance, a post-column derivatization can involve the hydrolysis of pantothenic acid to β-alanine, which then reacts with a reagent like o-phthaldialdehyde (OPA) to form a highly fluorescent compound. nih.govnih.gov This approach significantly lowers the detection limit. nih.govnih.gov

The choice of mobile phase is critical for achieving good separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The pH of the mobile phase is also an important parameter to optimize. nih.gov

| HPLC Method | Column Type | Mobile Phase Example | Detection | Key Feature |

| HPLC-UV/DAD | C18, C8 | 0.02 mol/L phosphate solution (pH 3.0)-acetonitrile (95:5) nih.gov | UV at ~200 nm, DAD nih.govresearchgate.net | Good for routine analysis, DAD provides spectral data. nih.gov |

| HPLC-Fluorescence | Reversed-phase | Phosphate-sodium hydroxide (B78521) buffer (pH 7.0) containing an ion-pair reagent nih.gov | Fluorescence after post-column derivatization nih.govnih.gov | High sensitivity and selectivity. researchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as a Gold Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the "gold standard" for the determination of pantothenic acid in various matrices, including food and biological samples. sigmaaldrich.comphenomenex.com This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. sigmaaldrich.com

The process involves separating pantothenic acid from other components in the sample using an LC system, often with a C18 column. sigmaaldrich.comcmes.org The eluent from the LC is then introduced into the mass spectrometer. In the mass spectrometer, the pantothenic acid molecules are ionized, typically using electrospray ionization (ESI), and the resulting ions are selected and fragmented. researchgate.net The specific fragments produced are then detected, providing a highly specific and quantitative measurement. nih.gov Multiple reaction monitoring (MRM) is a common mode of operation for quantification, where specific precursor-to-product ion transitions are monitored. nih.govsigmaaldrich.com

LC-MS/MS offers several advantages over other methods:

High Specificity: The ability to select a specific precursor ion and monitor its unique fragment ions minimizes interference from other compounds in the matrix. sigmaaldrich.com

High Sensitivity: LC-MS/MS can achieve very low detection limits, making it suitable for analyzing samples with trace amounts of pantothenic acid. sigmaaldrich.comcmes.org

Speed: This method can be faster than traditional microbiological assays. sigmaaldrich.com

A typical LC-MS/MS method for pantothenic acid might use a mobile phase of ammonium formate (B1220265) and methanol and monitor the transition of the precursor ion m/z 220.07 to a product ion like m/z 89.98 for quantification. sigmaaldrich.com

Challenges in Derivatization and Matrix Interference

Despite the advancements in analytical techniques, the accurate quantification of pantothenic acid is not without its challenges. Two significant hurdles are the need for derivatization in certain methods and the presence of interfering substances in the sample matrix.

Derivatization: As mentioned, for highly sensitive fluorescence detection, derivatization is often necessary. nih.govnih.gov This process of chemically modifying the analyte can introduce its own set of challenges. The derivatization reaction must be complete and reproducible to ensure accurate quantification. Incomplete reactions or the formation of side products can lead to inaccurate results. Post-column derivatization, while avoiding modification of the analyte before separation, requires specialized equipment and careful optimization of reaction conditions. nih.govnih.gov

Matrix Interference: Food and biological samples are complex mixtures containing numerous compounds that can interfere with the analysis of pantothenic acid. nih.gov These matrix effects can either suppress or enhance the signal of the analyte, leading to underestimation or overestimation of its concentration. nih.gov For example, in LC-MS/MS analysis, co-eluting compounds can affect the ionization efficiency of pantothenic acid. nih.gov

To overcome these challenges, various sample preparation techniques are employed. These can include:

Protein Precipitation: For high-protein samples, agents like zinc sulfate (B86663) or trichloroacetic acid are used to remove proteins that can interfere with the analysis. nih.govnih.gov

Enzymatic Hydrolysis: In many food sources, pantothenic acid is present in bound forms like coenzyme A. Enzymatic hydrolysis using enzymes such as pantetheinase and alkaline phosphatase is necessary to release the free pantothenic acid for analysis. nih.gov

Solid-Phase Extraction (SPE): SPE cartridges can be used to clean up the sample and concentrate the analyte, reducing matrix interference. nih.gov

The choice of sample preparation method depends on the nature of the sample and the analytical technique being used. Careful validation of the entire analytical procedure, including sample preparation, is crucial to ensure accurate and reliable results.

Microbiological Assays: Historical and Current Applications

Long before the advent of modern chromatographic techniques, microbiological assays were the primary method for quantifying pantothenic acid. These assays, while having a long history, continue to be relevant in certain applications today.

Use of Lactobacillus plantarum and Other Microorganisms

The classic microbiological assay for pantothenic acid utilizes microorganisms whose growth is dependent on the availability of this vitamin. Lactobacillus plantarum (ATCC 8014) is the most commonly used test organism for this purpose. nih.govsigmaaldrich.comresearchgate.net The principle behind this assay is that in a medium containing all necessary nutrients except for pantothenic acid, the growth of Lactobacillus plantarum will be directly proportional to the amount of pantothenic acid present in the sample added to the medium. researchgate.nethimedialabs.com

The assay involves preparing a series of tubes with a basal medium deficient in pantothenic acid. sigmaaldrich.com Standard solutions of calcium pantothenate at known concentrations and extracts of the test sample are added to these tubes. sigmaaldrich.com All tubes are then inoculated with a culture of Lactobacillus plantarum and incubated. researchgate.net After incubation, the bacterial growth is measured, typically by turbidimetry (measuring the cloudiness of the solution with a spectrophotometer) or by titrating the lactic acid produced by the bacteria. researchgate.net A standard curve is constructed by plotting the growth response against the known concentrations of the pantothenic acid standards. The concentration of pantothenic acid in the sample can then be determined by comparing its growth response to the standard curve. himedialabs.com

To improve the efficiency of this method, lyophilized (freeze-dried) cells of Lactobacillus plantarum can be used, which eliminates the need for time-consuming precultivation and washing of the cells. nih.govjst.go.jp

| Parameter | Description |

| Test Organism | Lactobacillus plantarum ATCC 8014 nih.govsigmaaldrich.com |

| Principle | Growth of the organism is proportional to the pantothenic acid concentration in a deficient medium. researchgate.nethimedialabs.com |

| Measurement | Turbidity (spectrophotometry) or acid production (titration). researchgate.net |

| Improvement | Use of lyophilized cells to increase convenience. nih.govjst.go.jp |

Advantages and Limitations Compared to Physicochemical Methods

Microbiological assays for pantothenic acid have both distinct advantages and significant limitations when compared to physicochemical methods like HPLC and LC-MS/MS.

Advantages:

Biological Relevance: A key advantage is that microbiological assays measure the biologically active form of the vitamin that is available to the microorganism. This can be particularly relevant for nutritional studies.

Cost-Effectiveness: The equipment and reagents required for microbiological assays are generally less expensive than those needed for advanced chromatographic systems.

Limitations:

Labor-Intensive: Microbiological assays require significant hands-on time from trained and experienced analysts. researchgate.net

Lower Precision and Specificity: Compared to methods like LC-MS/MS, microbiological assays can be less precise and are more susceptible to interference. nih.govresearchgate.net Other compounds in the sample matrix can either stimulate or inhibit the growth of the microorganism, leading to inaccurate results. The turbidity measurement itself can also be influenced by the type of instrument used. researchgate.net

Variability: The biological nature of the assay can lead to greater variability in results compared to the more controlled physicochemical methods.

While physicochemical methods, particularly LC-MS/MS, have largely surpassed microbiological assays in terms of speed, precision, and specificity, the latter still hold a place in certain contexts, especially when assessing the biological availability of the vitamin. researchgate.netsigmaaldrich.com However, for routine and high-throughput analysis in quality control and research, chromatographic methods are the preferred choice.

Immunological and Biosensor-Based Detection Approaches

Immunological and biosensor-based methods offer powerful alternatives to traditional microbiological and chromatographic techniques for the determination of D-pantothenic acid. These approaches are often characterized by high specificity, sensitivity, and the potential for rapid, real-time analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Specificity

Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a viable immunological method for the quantification of pantothenic acid in various matrices, including food products and biological fluids. nih.govkcl.ac.uk The development of an effective ELISA hinges on the production of specific antibodies that can recognize and bind to pantothenic acid.

The process typically involves coupling pantothenic acid, a small molecule (hapten), to a larger carrier protein to elicit an immune response and generate antibodies. nih.gov For instance, researchers have successfully produced specific antibodies by conjugating pantothenic acid to carrier proteins like bovine serum albumin (BSA) or thyroglobulin. nih.gov The choice of the chemical linker used to connect the hapten to the carrier protein has been shown to be critical; one study found that an acetyl conjugate induced a specific antibody response, while an adipoyl conjugate did not. nih.gov

These assays are often designed as competitive ELISAs. nih.govprofacgen.com In this format, free pantothenic acid in a sample competes with a labeled pantothenic acid conjugate for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the concentration of pantothenic acid in the sample. The sensitivity of the ELISA can be enhanced by using a heterologous system, where the hapten is coupled to one carrier protein for immunization and to a different one for the assay itself. nih.gov

Commercially available ELISA kits for vitamin B5 are available for research purposes and can be used to quantify the vitamin in samples like B-complex vitamin tablets, energy drinks, and infant milk powder. creative-diagnostics.comcreative-diagnostics.com These kits report varying levels of sensitivity and detection ranges. For example, one kit has a detection range of 64.44-628.84 ng/mL and a sensitivity of 201.31 ng/mL. creative-diagnostics.comcreative-diagnostics.com The specificity of these assays is a key performance parameter. One commercial kit reports 100% cross-reactivity with Vitamin B5 and Vitamin B2, but less than 0.1% with several other B vitamins, indicating a high degree of specificity. creative-diagnostics.com

| Parameter | Reported Value 1 | Reported Value 2 | Source |

| Detection Range | 64.44-628.84 ng/mL | 10-5000 ng/mL | creative-diagnostics.comcreative-diagnostics.comnih.gov |

| Sensitivity/LOD | 201.31 ng/mL | 4.4 ng/mL | creative-diagnostics.comcreative-diagnostics.comnih.gov |

| Cross-Reactivity (Vitamin B1) | <0.1% | Not Reported | creative-diagnostics.com |

| Cross-Reactivity (Vitamin B2) | 100% | Not Reported | creative-diagnostics.com |

| Cross-Reactivity (Vitamin B3) | <0.1% | Not Reported | creative-diagnostics.com |

| Cross-Reactivity (Vitamin B6) | <0.1% | Not Reported | creative-diagnostics.com |

| Cross-Reactivity (Vitamin B7) | <0.1% | Not Reported | creative-diagnostics.com |

| Cross-Reactivity (Vitamin B9) | <0.1% | Not Reported | creative-diagnostics.com |

| Cross-Reactivity (Vitamin B12) | <0.1% | Not Reported | creative-diagnostics.com |

Emerging Biosensor Technologies for Real-time Monitoring

Biosensors represent a rapidly advancing field for the detection of a wide range of analytes, including vitamins. These devices couple a biological recognition element with a physical transducer to generate a measurable signal. For pantothenic acid, optical and electrochemical biosensors are notable emerging technologies. nih.goveudoxuspress.com

An optical biosensor inhibition immunoassay has been developed for the quantification of free pantothenic acid in foodstuffs. nih.gov This method utilizes a specific pantothenic acid-binding protein. The assay demonstrated a broad working range of 10-5000 ng/mL and a low limit of detection of 4.4 ng/mL. nih.gov This biosensor technology has been shown to be suitable for analyzing a wide variety of food products. nih.gov

Electrochemical biosensors are another promising avenue for real-time monitoring. nih.gov These sensors measure changes in electrical properties (like current or potential) that occur during a redox reaction involving the analyte. nih.govgoogle.com A voltammetric platform has been designed for the electrochemical measurement of vitamin B5 in human blood. eudoxuspress.com This particular sensor utilizes a modified electrode with zinc oxide nanoparticles and 2-amino-5-chlorobenzophenone. eudoxuspress.com While the field of electrochemical biosensors for many vitamins is well-established, specific applications for pantothenic acid are still an area of active research and development. nih.gov The integration of technologies like Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy as inline monitoring sensors also holds potential for real-time quality control in industrial settings. chemanalyst.com

| Biosensor Type | Principle | Application | Key Performance Metrics | Source |

| Optical Biosensor | Inhibition immunoassay using a specific pantothenic acid-binding protein. | Quantitation of free pantothenic acid in foodstuffs. | Working Range: 10-5000 ng/mL, LOD: 4.4 ng/mL, Recoveries: >95% | nih.gov |

| Electrochemical Biosensor | Voltammetric measurement using a modified electrode (ZnNPs/2-amino-5-chlorobenzophenone). | Determination of pantothenic acid in human blood. | Not specified in abstract. | eudoxuspress.com |

Sample Preparation and Extraction Methodologies for Diverse Biological Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of pantothenic acid in diverse and complex biological matrices such as foods, beverages, and human serum. phenomenex.comnih.govjst.go.jp The goal is to extract the analyte from the matrix, remove interfering substances, and concentrate it for analysis.

For food samples, methodologies often involve homogenization followed by extraction. r-biopharm.com The specific extraction procedure can be tailored to the food matrix. For instance, a method for high-protein foods involves homogenization in water followed by the addition of zinc sulfate solution to precipitate proteins. r-biopharm.com For low-protein foods, extraction with a dilute formic acid solution can be employed. r-biopharm.com In some cases, enzymatic treatment is necessary to liberate bound forms of pantothenic acid. nih.gov This is particularly important for obtaining the total pantothenic acid content. nih.gov Acid hydrolysis, for example using hydrochloric acid at high temperatures, has also been studied, but it can be destructive to pantothenic acid. nih.gov

In the context of biological fluids like human serum, a simplified extraction method followed by LC-MS/MS analysis has been described. phenomenex.com For the analysis of B-complex vitamins in biological fluids, solid-phase extraction (SPE) is a common and effective cleanup technique. researchgate.net SPE cartridges, such as those with C18-bonded silica, can be used to retain the vitamins of interest while allowing interfering compounds to pass through. The retained vitamins are then eluted with a suitable solvent mixture. researchgate.net For example, a methanol-water mixture has been used as an eluent for B vitamins from an LC-18 cartridge. researchgate.net

The choice of extraction method can significantly impact the recovery and accuracy of the analysis. For royal jelly, a matrix with high protein content, a pre-treatment step is necessary to prevent interference. This can involve precipitation of proteins using an agent like trichloroacetic acid.

| Matrix | Sample Preparation/Extraction Method | Key Steps | Purpose | Source |

| High-Protein Foods | Precipitation | Homogenization in water, addition of 15% zinc sulfate solution, centrifugation, filtration. | Remove protein interference. | r-biopharm.com |

| Low-Protein Foods | Solvent Extraction | Homogenization in 1% formic acid solution, centrifugation, filtration. | Extract pantothenic acid. | r-biopharm.com |

| Foods (Total Pantothenic Acid) | Enzymatic Treatment | Homogenization, enzymatic treatment, extraction, centrifugation, dilution. | Liberate bound forms of pantothenic acid. | nih.gov |

| Human Serum | Simplified Extraction | Simplified extraction method (details not specified in abstract). | Prepare sample for LC-MS/MS analysis. | phenomenex.com |

| Biological Fluids (General) | Solid-Phase Extraction (SPE) | SPE on C18 cartridges with methanol-water eluent. | Clean-up and preconcentration. | researchgate.net |

| Royal Jelly | Protein Precipitation | Treatment with 8% trichloroacetic acid solution. | Prevent interference from high protein concentration. |

Comparative Biochemistry and Evolutionary Perspectives of D Pantothenic Acid Pathways

Divergence and Conservation of Biosynthetic Pathways Across Biological Domains

The ability to synthesize pantothenate is a key metabolic dividing line in the tree of life. This capability is present in bacteria, archaea, fungi, and plants, but notably absent in animals, which must acquire this essential nutrient through their diet. nih.govresearchgate.netresearchgate.net This fundamental difference underscores the distinct evolutionary pressures and metabolic strategies employed by these major biological domains.

Bacteria, plants, and fungi possess the complete enzymatic machinery for the de novo synthesis of pantothenate. nih.govresearchgate.netnih.gov The pathway begins with the amino acid valine and involves several key enzymatic steps to produce pantoate, which is then condensed with β-alanine to form pantothenate. ontosight.ainih.gov This biosynthetic autonomy allows these organisms to thrive in environments where pantothenate may not be readily available.

In stark contrast, animals lack the genes encoding the enzymes for pantothenate biosynthesis and are therefore entirely dependent on dietary sources to meet their requirements. oup.comresearchgate.netnih.gov This makes pantothenic acid a vitamin for animals. The reliance on external sources is a classic example of evolutionary gene loss, a phenomenon where organisms lose the ability to synthesize compounds that are reliably present in their food. The ubiquitous nature of pantothenate in various foodstuffs supports this evolutionary strategy. researchgate.net

Some pathogenic bacteria also lack the ability for de novo pantothenate synthesis and rely on scavenging the vitamin from their host, making the pathway an attractive target for antimicrobial drug development. oup.comnih.gov

Table 1: Pantothenate Synthesis Capability Across Biological Domains

| Domain/Kingdom | De Novo Synthesis Capability | Nutritional Requirement |

|---|---|---|

| Bacteria | Present (most species) | Not required (for most) |

| Archaea | Present | Not required |

| Fungi | Present | Not required |

| Plants | Present | Not required |

| Animals | Absent | Required (Vitamin B5) |

Ketopantoate Hydroxymethyltransferase (PanB): This enzyme catalyzes the first committed step. While broadly distributed in bacteria, plant genomes like Arabidopsis have been found to contain multiple panB genes, suggesting gene duplication and potential sub-specialization of function. researchgate.netnih.gov

Ketopantoate Reductase (PanE): The identification of this enzyme was historically complicated by the existence of other reductases capable of performing the same reaction. researchgate.net The specific panE gene product is responsible for the stereospecific reduction of ketopantoate to D-pantoate. nih.gov

Aspartate-1-decarboxylase (PanD): This enzyme produces β-alanine from aspartate. Interestingly, comparative genomics have shown a high frequency of gene replacement and loss for panD. nih.gov For instance, some plants are unlikely to possess a direct homolog of the E. coli panD gene and are thought to synthesize β-alanine through an alternative route. researchgate.netnih.gov Furthermore, some bacteria, like Rhizobium etli, lack a panD gene and instead utilize β-alanine synthase from the uracil (B121893) degradation pathway to produce the necessary β-alanine. nih.gov

Pantothenate Synthetase (PanC): This enzyme catalyzes the final ATP-dependent condensation of pantoate and β-alanine. nih.gov While the function is conserved, strong candidates for archaeal pantothenate synthetase have been identified that are unrelated to their bacterial or eukaryotic counterparts, suggesting convergent evolution. oup.comnih.gov

Table 2: Key Enzymes in Pantothenate Biosynthesis and Their Variations

| Enzyme (Gene) | Function | Observed Variations and Homologs |

|---|---|---|

| Ketopantoate hydroxymethyltransferase (PanB) | Adds a methyl group to α-ketoisovalerate. | Multiple gene copies found in plants like Arabidopsis. researchgate.net |

| Ketopantoate reductase (PanE) | Reduces ketopantoate to pantoate. | Activity can be mimicked by other non-specific reductases. researchgate.net |

| Aspartate-1-decarboxylase (PanD) | Synthesizes β-alanine from aspartate. | Gene is frequently replaced or lost; some plants and bacteria use alternative pathways for β-alanine synthesis. nih.govnih.gov |

| Pantothenate synthetase (PanC) | Condenses pantoate and β-alanine. | Archaeal versions are often unrelated to bacterial/eukaryotic enzymes. nih.govresearchgate.net |

Adaptations in Pantothenate Metabolism in Prokaryotic and Eukaryotic Systems

The conversion of pantothenate to CoA is a universal, five-step process. nih.govasm.org However, the regulation of this pathway, particularly the first enzymatic step, and the methods for acquiring pantothenate from the environment, exhibit significant adaptations between prokaryotes and eukaryotes.

Pantothenate kinase (PanK) is the first and rate-limiting enzyme in the CoA biosynthetic pathway, phosphorylating pantothenate to 4'-phosphopantothenate. wikipedia.org The regulation of PanK is crucial for controlling intracellular CoA levels. nih.govwikipedia.org

At least three distinct types of PanK have been identified based on sequence homology and regulatory properties:

Type I (PanK-I): Found in bacteria like E. coli (encoded by coaA). These enzymes are subject to feedback inhibition by CoA and its thioesters (e.g., acetyl-CoA). wikipedia.orgnih.gov This inhibition is competitive with ATP. nih.gov

Type II (PanK-II): Found mainly in eukaryotes, but also in some bacteria such as Staphylococcus. wikipedia.orgebi.ac.uk Eukaryotic PanK-II enzymes often exist as multiple isoforms (e.g., PanK1, PanK2, PanK3 in humans) with different subcellular localizations and sensitivities to feedback inhibition by acetyl-CoA. wikipedia.orgnih.gov For instance, human PanK2 is mitochondrial and highly sensitive to acetyl-CoA inhibition, while PanK1β is cytosolic and less strongly inhibited. wikipedia.orgnih.gov

Type III (PanK-III): Also known as CoaX, this type is found in bacteria and is notably not subject to feedback inhibition by CoA. wikipedia.orgnih.gov

This diversity in kinase types and regulatory mechanisms reflects the different metabolic demands and cellular compartmentalization between prokaryotes and eukaryotes. The presence of multiple, differentially regulated isoforms in mammals allows for fine-tuned control of CoA synthesis in various tissues and organelles like the mitochondria and nucleus. mdpi.comwikipedia.org

Table 3: Comparison of Pantothenate Kinase (PanK) Types

| PanK Type | Typical Organisms | Key Characteristics | Regulation by CoA/Acyl-CoA |

|---|---|---|---|

| Type I (CoaA) | Most Bacteria (e.g., E. coli) | Single enzyme form. | Strong feedback inhibition. nih.gov |

| Type II | Eukaryotes, some Bacteria (e.g., Staphylococcus) | Multiple isoforms in mammals (PanK1-3) with distinct localizations (cytosolic, nuclear, mitochondrial). wikipedia.org | Varying degrees of feedback inhibition among isoforms. nih.gov |